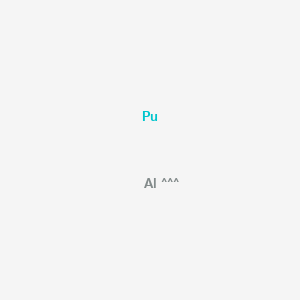

Aluminum;plutonium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Aluminum-plutonium compounds are intermetallic compounds formed between aluminum and plutonium. These compounds are of significant interest due to their unique properties and potential applications in various fields, including nuclear science and materials engineering. Plutonium, a radioactive actinide metal, exhibits complex chemical behavior, while aluminum is a lightweight, non-radioactive metal known for its excellent conductivity and corrosion resistance.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of aluminum-plutonium compounds typically involves the direct reduction of plutonium trifluoride or plutonium dioxide with aluminum. This process is carried out at high temperatures, around 800°C to 1125°C, to facilitate the reduction reaction. The reaction conditions must be carefully controlled to ensure the formation of the desired intermetallic compound .

Industrial Production Methods: Industrial production of aluminum-plutonium compounds is less common due to the hazardous nature of plutonium. the methods used in research laboratories can be scaled up for industrial applications if necessary. The process involves handling plutonium in a controlled environment to prevent contamination and ensure safety.

Analyse Des Réactions Chimiques

Types of Reactions: Aluminum-plutonium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Plutonium in these compounds can exhibit multiple oxidation states, such as +3, +4, +5, and +6, which influence the types of reactions it undergoes .

Common Reagents and Conditions: Common reagents used in reactions involving aluminum-plutonium compounds include oxygen, hydrogen, and halogens. For example, plutonium reacts readily with oxygen to form plutonium oxides (PuO and PuO2), and with halogens to form plutonium halides (PuX3, where X can be F, Cl, Br, or I) .

Major Products Formed: The major products formed from reactions involving aluminum-plutonium compounds depend on the specific reagents and conditions used. For instance, oxidation reactions typically yield plutonium oxides, while reactions with halogens produce plutonium halides .

Applications De Recherche Scientifique

Aluminum-plutonium compounds have several scientific research applications, particularly in the fields of nuclear science and materials engineering. These compounds are studied for their potential use in nuclear reactors and as materials for radiation shielding. Additionally, the unique properties of plutonium, such as its multiple oxidation states and complex chemical behavior, make aluminum-plutonium compounds valuable for research in actinide chemistry .

Mécanisme D'action

The mechanism of action of aluminum-plutonium compounds involves the interaction of plutonium’s valence electrons with other elements or compounds. Plutonium can form a variety of positively charged ions, which can engage in multiple chemical bonds with other ions or molecules. This complex bonding behavior is influenced by the oxidation state of plutonium and the nature of the surrounding chemical environment .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to aluminum-plutonium include other intermetallic compounds formed between plutonium and metals such as gallium, cerium, and uranium. These compounds share some chemical properties with aluminum-plutonium but differ in their specific applications and behavior.

Uniqueness: Aluminum-plutonium compounds are unique due to the combination of aluminum’s lightweight and corrosion-resistant properties with plutonium’s complex chemical behavior and radioactivity. This combination results in materials with distinct properties that are valuable for specific scientific and industrial applications .

Conclusion

Aluminum-plutonium compounds represent a fascinating area of study within the field of intermetallic compounds. Their unique properties and potential applications make them valuable for research in nuclear science, materials engineering, and actinide chemistry. Despite the challenges associated with handling plutonium, the insights gained from studying these compounds contribute significantly to our understanding of complex chemical systems.

Propriétés

Formule moléculaire |

AlPu |

|---|---|

Poids moléculaire |

271.04574 g/mol |

Nom IUPAC |

aluminum;plutonium |

InChI |

InChI=1S/Al.Pu |

Clé InChI |

WKWXKXHUNSNGQH-UHFFFAOYSA-N |

SMILES canonique |

[Al].[Pu] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(2,5-dimethylbenzene)](/img/structure/B14472169.png)